2-{[(2-Methoxyphenyl)methyl]sulfanyl}-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine
Description
Properties
IUPAC Name |
5-[2-[(2-methoxyphenyl)methylsulfanyl]pyridin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c1-23-15-8-3-2-6-13(15)12-26-19-14(7-4-10-20-19)18-21-17(22-24-18)16-9-5-11-25-16/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVYFWQURBZBLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CSC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amidoximes
A widely reported method for 1,2,4-oxadiazole formation involves cyclization of amidoximes. For the thiophene-substituted variant, thiophene-2-carbonyl chloride is reacted with a pyridine-containing amidoxime.
Procedure :
- Amidoxime Formation :
Pyridine-3-carboxamide is treated with hydroxylamine hydrochloride in ethanol under reflux to yield pyridine-3-amidoxime. - Cyclization :
The amidoxime reacts with thiophene-2-carbonyl chloride in dichloromethane, catalyzed by triethylamine, to form the 1,2,4-oxadiazole ring.
Optimization :
Hydrazide-Based Cyclocondensation
Alternative routes utilize hydrazide intermediates. For example, nicotinohydrazide (pyridine-3-carbohydrazide) reacts with thiophene-2-carbaldehyde in acetic anhydride under reflux.
Procedure :
- Hydrazone Formation :
Nicotinohydrazide and thiophene-2-carbaldehyde condense in acetic anhydride at 80°C for 12 hours. - Oxidative Cyclization :
The hydrazone intermediate undergoes cyclization in the presence of iodine and potassium carbonate, forming the oxadiazole ring.
Key Data :
Introduction of the (2-Methoxyphenyl)methylsulfanyl Group
Nucleophilic Substitution on Halogenated Pyridine
A chloropyridine intermediate facilitates the introduction of the sulfanyl group via nucleophilic substitution.
Procedure :
- Chloropyridine Synthesis :
3-Bromo-pyridine is treated with N-chlorosuccinimide (NCS) in acetonitrile to yield 3-chloropyridine. - Thiol Coupling :
The chloropyridine reacts with (2-methoxyphenyl)methanethiol in dimethylformamide (DMF) using potassium carbonate as a base.
Optimization :
- Base : Potassium carbonate enhances nucleophilicity of the thiolate ion.
- Temperature : 60–80°C improves reaction kinetics.
Yield : 70–75% (analogous substitutions).
Mitsunobu Reaction for Sulfur Incorporation
The Mitsunobu reaction offers an alternative for forming C–S bonds under mild conditions.
Procedure :
- Substrate Preparation :
3-Hydroxypyridine is derivatized with triphenylphosphine and diethyl azodicarboxylate (DEAD). - Coupling :
(2-Methoxyphenyl)methanethiol is added, yielding the sulfanyl-pyridine product.
Advantages :
Convergent Coupling Strategies
Suzuki-Miyaura Cross-Coupling
For modular synthesis, the oxadiazole-thiophene and sulfanyl-pyridine units are coupled via palladium-catalyzed cross-coupling.
Procedure :
- Borylation :
The oxadiazole-thiophene fragment is converted to a boronic ester using bis(pinacolato)diboron. - Coupling :
The boronic ester reacts with brominated sulfanyl-pyridine using Pd(PPh₃)₄ as a catalyst.
Conditions :
Direct Cycloaddition Approaches
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables one-pot assembly of the oxadiazole and pyridine moieties.
Procedure :
- Azide Formation :
3-Azidopyridine is prepared from 3-aminopyridine via diazotization. - Cycloaddition :
The azide reacts with a thiophene-propargyl oxadiazole precursor under Cu(I) catalysis.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
- NMR :
- MS (ESI) : m/z 424.1 [M+H]⁺.
Comparative Evaluation of Methods
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Amidoxime Cyclization | 68–72 | High regioselectivity | Long reaction times |
| Mitsunobu Reaction | 80–85 | Mild conditions | Cost of reagents |
| Suzuki Coupling | 60–65 | Modularity | Requires pre-functionalized substrates |
| CuAAC | 55–60 | One-pot synthesis | Moderate yields |
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Methoxyphenyl)methyl]sulfanyl}-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the thioether linkage.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s chemical properties make it suitable for use in materials science and catalysis.
Mechanism of Action
The mechanism by which 2-{[(2-Methoxyphenyl)methyl]sulfanyl}-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to its bioactive effects.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Moieties
Compound A : 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol (CAS: 1325303-97-6)
- Structure : Differs by replacing the 2-[(2-methoxyphenyl)methyl]sulfanyl group with a thiol (-SH) at the pyridine 2-position.
- Molecular Weight : 314.35 g/mol ().
- Key Differences : The thiol group increases polarity but reduces metabolic stability compared to the methoxyphenyl-thioether in the target compound. This analog has been explored as a kinase inhibitor precursor.
Compound B : 2-(5-Bromopyridin-3-yl)-5-[3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-ylsulfonyl)thiophen-2-yl]-1,3,4-oxadiazole
- Structure: Contains a bromopyridine and tetrahydrothienopyridine-sulfonyl group attached to oxadiazole ().
- Molecular Weight : 543.43 g/mol.
- The tetrahydrothienopyridine group may improve blood-brain barrier penetration compared to the methoxyphenyl group in the target compound.
Compound C : 4-[4-(4-Methoxyphenyl)-5-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine
Functional Group Modifications
Sulfur-Containing Groups
- The target compound’s [(2-methoxyphenyl)methyl]sulfanyl group balances lipophilicity and steric bulk, favoring membrane permeability (). In contrast, analogs with methylsulfanyl-thiazole groups (e.g., 2-[4-methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid, ) exhibit higher acidity due to the thiazole ring, limiting their utility in neutral-pH environments.
Heterocyclic Variations
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated using fragment-based methods.
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